molecular formula C17H17N3O3 B5379096 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine

5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine

Cat. No. B5379096
M. Wt: 311.33 g/mol
InChI Key: SRQCLOFILRJJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine, also known as DMPI, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMPI is a heterocyclic compound that contains both an imidazole and a pyridine ring in its structure.

Mechanism of Action

The exact mechanism of action of 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This leads to the inhibition of cell growth and proliferation, which is why 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been studied for its potential use as a chemotherapeutic agent. 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell signaling pathways, which leads to the inhibition of cell growth and proliferation. 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine in lab experiments is that it has been extensively studied in the literature, and a number of methods for its synthesis and analysis have been developed. Additionally, 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been shown to have a number of potential applications in the field of medicine, which makes it an interesting compound to study. However, one limitation of using 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine in lab experiments is that it is a relatively complex compound, which may make it difficult to work with.

Future Directions

There are a number of future directions for research on 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine. One area of research is to further investigate its potential use as a chemotherapeutic agent. Studies could be conducted to investigate the efficacy of 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine in different types of cancer, and to determine the optimal dosage and administration route. Another area of research is to investigate the potential use of 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine in the treatment of Alzheimer's disease. Studies could be conducted to investigate the mechanisms underlying its neuroprotective effects, and to determine the optimal dosage and administration route. Additionally, further studies could be conducted to investigate the potential use of 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine in other areas of medicine, such as cardiovascular disease and inflammation.

Synthesis Methods

5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-amino-3-methoxypyridine to form an intermediate product. This intermediate is then reacted with imidazole-1-carboxaldehyde to yield 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine. The synthesis of 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been studied extensively in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer activity, and studies have been conducted to investigate its potential use as a chemotherapeutic agent. 5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and improve cognitive function in animal models.

properties

IUPAC Name

5-[2-(2,3-dimethoxyphenyl)imidazol-1-yl]-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-21-14-6-4-5-13(16(14)23-3)17-18-9-10-20(17)12-7-8-15(22-2)19-11-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCLOFILRJJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C=CN=C2C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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